1,2-Dichloro-3,4-dimethylbenzene

Descripción

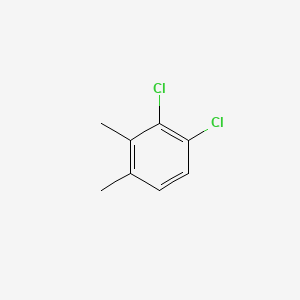

1,2-Dichloro-3,4-dimethylbenzene is a substituted aromatic compound featuring two chlorine atoms at the 1,2-positions and two methyl groups at the 3,4-positions on the benzene ring. The chlorine atoms act as electron-withdrawing groups, while the methyl groups are electron-donating, creating a unique electronic environment that influences reactivity, solubility, and stability .

Propiedades

Número CAS |

28680-56-0 |

|---|---|

Fórmula molecular |

C8H8Cl2 |

Peso molecular |

175.05 g/mol |

Nombre IUPAC |

1,2-dichloro-3,4-dimethylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |

Clave InChI |

UZPZYFDULMKDMB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)Cl)Cl)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Comparison of Key Properties

| Compound | CAS Number | Molecular Formula | Substituents | Boiling Point (°C, inferred) | Solubility (Inferred) |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | Cl (1,2) | 180–183 | Low in water |

| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | Cl (1,3) | 172–174 | Low in water |

| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | Cl (1,4) | 174–176 | Low in water |

| 3,4-Dimethylbenzyl chloride | 102-46-3 | C₉H₁₁Cl | CH₃ (3,4), CH₂Cl (1) | 215–217 | Insoluble in water |

| 1,2-Dichloro-3,4-dimethylbenzene | - | C₈H₈Cl₂ | Cl (1,2), CH₃ (3,4) | ~200–210 (estimated)* | Very low (estimated)* |

*Inferred based on additive effects of methyl and chloro substituents. Methyl groups increase hydrophobicity and boiling point compared to dichlorobenzenes .

Chemical Reactivity

- Electrophilic Substitution : The chlorine atoms deactivate the benzene ring, directing incoming electrophiles to positions ortho/para to the methyl groups. This contrasts with 1,2-dichlorobenzene, where reactivity is dominated by electron withdrawal .

- Stability : The steric hindrance from methyl groups in this compound may reduce reaction rates compared to less-substituted analogs like 1,4-dichlorobenzene .

Toxicity and Environmental Impact

- Dichlorobenzenes: 1,4-Dichlorobenzene is classified as a probable human carcinogen (EPA IRIS, 2005) with higher toxicity than 1,2- and 1,3-isomers .

- This compound: While specific toxicity data is unavailable, methyl groups may alter metabolism.

Spectroscopic Characteristics

- IR Spectroscopy : Methyl groups (2923 cm⁻¹, C-H stretch) and chloro substituents (∼700 cm⁻¹, C-Cl stretch) would dominate, similar to 2-benzyl-1,4-dimethylbenzene .

- UV-Vis : A bathochromic shift is expected compared to dichlorobenzenes due to conjugation effects from methyl groups, akin to λmax = 277.80 nm observed in 2-benzyl-1,4-dimethylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.